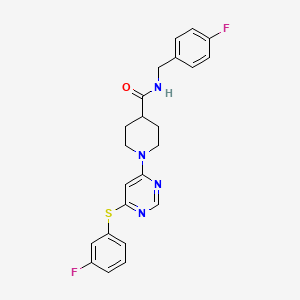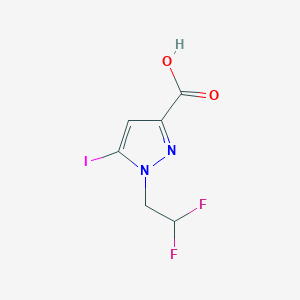![molecular formula C27H21N3O B2411525 2-((Z)-2-((E)-2-(1,1-Dimethyl-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-2(4H)-ylidene)ethylidene)-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile CAS No. 1207961-82-7](/img/structure/B2411525.png)
2-((Z)-2-((E)-2-(1,1-Dimethyl-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-2(4H)-ylidene)ethylidene)-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((Z)-2-((E)-2-(1,1-Dimethyl-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-2(4H)-ylidene)ethylidene)-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile is a useful research compound. Its molecular formula is C27H21N3O and its molecular weight is 403.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
1. Synthesis of Novel Spiro Compounds
The compound 2-((Z)-2-((E)-2-(1,1-Dimethyl-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-2(4H)-ylidene)ethylidene)-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile is utilized in the synthesis of novel spiro[4H-pyran-3,3'-oxindoles]. These compounds are produced through one-pot, three-component reactions involving various substituted aryl cyanomethyl ketones, leading to compounds like 2-amino-2'-oxo-6-(phenyl)-5',6'-dihydro-2'H,4'H-spiro[pyran-4,1'pyrrolo[3,2,1-ij]quinoline]-3,5-dicarbonitrile (Zafari et al., 2020).
2. Development of Organic Light-Emitting Diodes (OLEDs)
This compound is instrumental in the development of red organic light-emitting diodes (OLEDs). The study focused on the electroluminescence properties of materials like Red 1 and Red 2, derived from this compound. These materials were used as dopants in multilayered OLEDs, demonstrating efficient red emission and stable color chromaticity at various voltages (Lee et al., 2010).
3. Synthesis of Novel Quinoline Derivatives
The compound serves as a precursor in the synthesis of various novel quinoline derivatives. These derivatives have a range of applications, including potential antibacterial agents and materials for organic electronic devices. The reactions involved in these syntheses are often complex and yield a variety of structurally diverse compounds (Medvedeva et al., 2017).
4. Exploration in Heterocyclic Chemistry
In the field of heterocyclic chemistry, this compound is used in reactions to create diverse heterocyclic systems. These systems have potential applications in pharmacology and material science. The synthesis often involves reactions with other organic compounds to yield novel heterocyclic structures (Kappe et al., 2003).
5. Creation of Fluorescent Materials
This compound plays a role in the synthesis of fluorescent materials used in OLEDs. Red emitters derived from this compound, when used as dopants in OLEDs, exhibited significant luminous and power efficiencies, indicating their potential in improving the performance of OLED devices (Na et al., 2014).
Eigenschaften
CAS-Nummer |
1207961-82-7 |
|---|---|
Molekularformel |
C27H21N3O |
Molekulargewicht |
403.5 g/mol |
IUPAC-Name |
2-[(2Z)-2-[(2Z)-2-(3,3-dimethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-ylidene)ethylidene]-3-oxoinden-1-ylidene]propanedinitrile |
InChI |
InChI=1S/C27H21N3O/c1-27(2)22-11-5-7-17-8-6-14-30(25(17)22)23(27)13-12-21-24(18(15-28)16-29)19-9-3-4-10-20(19)26(21)31/h3-5,7,9-13H,6,8,14H2,1-2H3/b21-12-,23-13- |
InChI-Schlüssel |
XCFYTQCAMLKFSO-JNCKMVCSSA-N |
Isomerische SMILES |
CC\1(C2=CC=CC3=C2N(/C1=C\C=C/4\C(=C(C#N)C#N)C5=CC=CC=C5C4=O)CCC3)C |
SMILES |
CC1(C2=CC=CC3=C2N(C1=CC=C4C(=C(C#N)C#N)C5=CC=CC=C5C4=O)CCC3)C |
Kanonische SMILES |
CC1(C2=CC=CC3=C2N(C1=CC=C4C(=C(C#N)C#N)C5=CC=CC=C5C4=O)CCC3)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


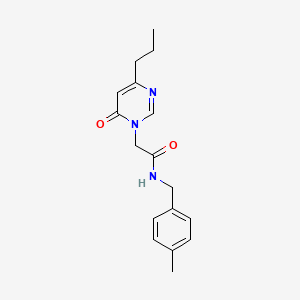

![6,7-dimethoxy-N-[2-(trifluoromethyl)benzyl]-4-quinazolinamine](/img/structure/B2411444.png)
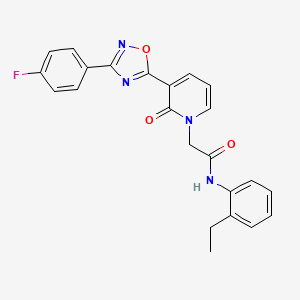
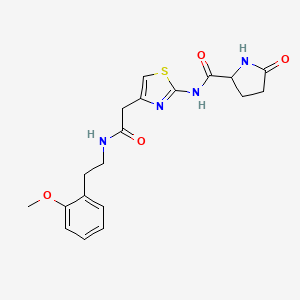
![4-[2-(2-chlorophenyl)ethylamino]-1H-quinazoline-2-thione](/img/structure/B2411451.png)
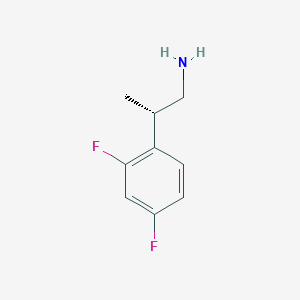
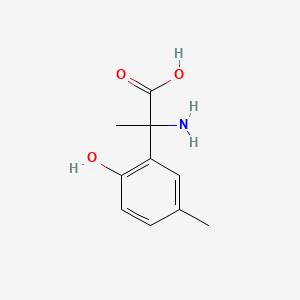
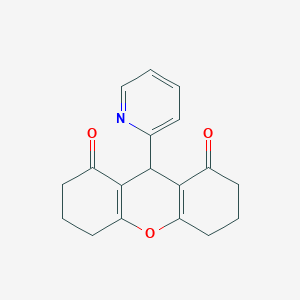
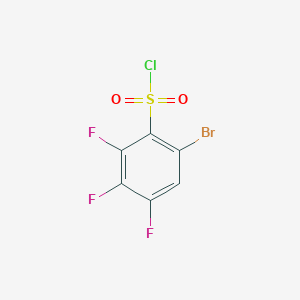
![N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-4-phenylbenzamide](/img/structure/B2411459.png)

